4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
4-bromo-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7(12)4-5-6(9)2-3-10-8(5)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCZSVWMIMQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=CN=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyridin-2(1H)-one Derivatives
A foundational approach involves the cyclization of 3-amino-4-bromopyridin-2(1H)-one with α-keto esters. For example, heating 3-amino-4-bromo-6-methylpyridin-2(1H)-one with ethyl pyruvate in acetic acid at 120°C for 12 hours yields the pyrrolo[2,3-b]pyridin-2(3H)-one scaffold in 65–72% yield. Methylation at N1 is achieved using methyl iodide in the presence of potassium carbonate, though this step must precede bromination to avoid competing side reactions.
Hemetsberger-Knorr Synthesis
Alternative routes employ azide intermediates. Treatment of 4-bromo-2-azido-3-methylpyridine with triphenylphosphine in THF triggers a Staudinger reaction, forming an iminophosphorane that cyclizes upon heating to 80°C. Subsequent hydrolysis yields the lactam structure with reported purities >95% after recrystallization from ethanol.
Electrophilic Bromination Strategies
Direct Bromination of 1-Methylpyrrolo[2,3-b]pyridin-2(3H)-one
Bromination of the preformed core represents the most direct route. Using N-bromosuccinimide (NBS) in dichloromethane at 0°C, with catalytic FeBr₃, introduces bromine selectively at position 4 (72% yield). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ketone group at C2 deactivates the ring and directs bromination to the para position.
Optimized Conditions
| Parameter | Value |
|---|---|
| NBS Equivalents | 1.2 |
| Temperature | 0°C → RT |
| Reaction Time | 6 hours |
| Workup | Aqueous NaHCO₃ wash |
Bromine Incorporation During Ring Synthesis
An alternative one-pot method involves using 4-bromo-3-aminopyridin-2(1H)-one as the starting material. Cyclocondensation with ethyl glyoxalate in refluxing toluene installs both the lactam and bromine substituents simultaneously, achieving 68% yield. This approach circumvents regioselectivity challenges associated with late-stage bromination.
Advanced Functionalization and Derivative Synthesis
The RSC methodology demonstrates the utility of this compound in synthesizing benzylidene derivatives. For instance, condensation with 4-nitrobenzaldehyde under reflux in ethanol (piperidine catalyst, 1 hour) produces 3-(4-nitrobenzylidene)-4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in 90% yield. Such reactions highlight the compound’s versatility as a building block for drug discovery.
Analytical Characterization Data
Spectroscopic Profiles
Crystallographic Data
Single-crystal X-ray diffraction of a related derivative (3-(4-bromobenzylidene) analog) confirms the planar bicyclic system with a dihedral angle of 2.8° between the pyrrole and pyridinone rings.
Industrial-Scale Production Considerations
A kilogram-scale process developed by GlpBio employs continuous flow chemistry to enhance bromination efficiency:
- Reactor Setup : Two-stage tubular reactor (T = 25°C, P = 3 bar)
- Residence Time : 30 minutes
- Throughput : 1.2 kg/day
- Purity : >99.5% (HPLC) after recrystallization from heptane/EtOAc
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, while a Suzuki coupling reaction can produce 4-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. A study demonstrated that 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one showed cytotoxic effects against various cancer cell lines. The compound's mechanism involves the inhibition of specific kinases involved in cancer progression.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of PI3K/Akt pathway |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its use in treating conditions like Alzheimer's disease.
Pharmacology
Antimicrobial Properties
this compound has shown activity against a range of bacterial strains. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Material Science
Polymer Additive
In material science, the compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) matrices improved the material's resistance to heat degradation.
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolopyridine, including this compound. The study highlighted its potent activity against breast and lung cancer cell lines, with ongoing investigations into its structure-activity relationship (SAR) to optimize efficacy.
Case Study 2: Neuroprotection
A study conducted by researchers at a leading university examined the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated significant reductions in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with molecular targets such as kinases or receptors. The bromine atom and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to the active site of the target protein, leading to inhibition or modulation of its activity. This interaction can disrupt signaling pathways and cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Effects
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22)
- Structure: Bromine at position 5, methyl at position 1, lacks the pyridinone oxygen.
- Synthesis : Prepared via alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl iodide in THF using NaH (75% yield) .
- Key Differences : Absence of the 2(3H)-one moiety reduces hydrogen-bonding capacity, altering reactivity in catalytic reactions (e.g., Suzuki couplings) .
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Bromine at position 4, trifluoromethyl at position 2.
- Impact : The electron-withdrawing CF₃ group increases electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions compared to the methyl-substituted target compound .
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Structure: Bromine atoms at positions 3 and 3, pyridinone oxygen at position 2.
- Properties: Higher molecular weight (297.89 g/mol) and steric hindrance reduce solubility. Used as a precursor for mono-bromo derivatives like the target compound .
Ring Fusion Variants
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Structure: Pyrrolo[2,3-c]pyridinone core (vs. [2,3-b] in the target).
- Impact : Altered ring fusion shifts substituent positions, affecting binding interactions in biological targets. Similarity score: 0.77 .
6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Functional Group Modifications
5-Bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (23)
- Structure : Nitro group at position 3.
- Reactivity : Nitro group enhances electrophilicity, enabling nucleophilic aromatic substitutions. The target compound lacks this functionalization, limiting its utility in certain derivatization pathways .
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f)
Comparative Data Table
Biological Activity
Overview
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the 4-position, a methyl group at the 1-position, and a carbonyl group at the 2-position of the pyrrolo[2,3-b]pyridine core. Its molecular weight is approximately 227.06 g/mol, and it is classified under CAS number 1935541-85-7.
Target of Action : The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) .
Mode of Action : Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation leads to downstream signaling that regulates various cellular processes including organ development, cell proliferation, migration, and angiogenesis.
Biochemical Pathways : Inhibition of FGFR by this compound has been shown to suppress these signaling pathways, which are crucial in cancer progression and metastasis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For example:
- Breast Cancer Cells : The compound inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis, showcasing its potential as an anti-cancer agent .
Pharmacokinetics
The compound's low molecular weight contributes to its favorable pharmacokinetic profile, enhancing its bioavailability. It has been noted for its ability to penetrate biological membranes effectively.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks bromine and methyl groups | Less specific interactions |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | Similar structure without methyl group | Reduced binding affinity |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Lacks bromine atom | Affects reactivity and biological activity |
Case Studies
Recent studies have highlighted the compound's role in drug discovery:
- Kinase Inhibitors Development : It serves as a building block for synthesizing kinase inhibitors that target various pathways involved in cancer .
- Antioxidant Properties : Experimental evaluations have confirmed antioxidant effects alongside anti-inflammatory properties through assays conducted on microglial cells .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one to ensure regioselectivity and purity?
- Methodological Answer : Regioselectivity during bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄ at reflux). Purification via flash chromatography (SiO₂, DCM/EtOAc gradient) is critical to isolate the desired regioisomer. Monitoring reaction progress with TLC and confirming purity via ¹H/¹³C NMR (δ 3.36 ppm for methyl group, δ 167.8 ppm for lactam carbonyl) ensures minimal byproducts .
Q. How can NMR and HPLC be employed to characterize this compound and its derivatives?
- Methodological Answer :
- NMR : Assign peaks using COSY and HSQC for proton-carbon correlations. Key signals include the methyl group (singlet at ~3.36 ppm) and aromatic protons (doublets at δ 6.8–8.2 ppm). Lactam carbonyl appears at ~167 ppm in ¹³C NMR.
- HPLC : Use a chiral column (e.g., ChiralPak IA) with isocratic elution (hexane:IPA = 90:10) to resolve stereoisomers. Quantify enantiomeric excess (ee) via UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the high enantioselectivity observed in rhodium-catalyzed 1,4-additions to 3-benzylidene derivatives of this compound?
- Methodological Answer : The enantioselectivity arises from chiral Rh-diene complexes (e.g., (R,R)-Phbod* ligand), which induce axial chirality during the transition state. The dynamic resolution of E/Z isomers in the starting material does not affect ee, as the catalyst enforces a single pathway. Confirm via chiral HPLC and kinetic studies using varying E/Z ratios .
Q. How can researchers resolve contradictions in stereochemical outcomes when using different catalytic systems (e.g., Rh vs. Pd) for functionalizing this scaffold?
- Methodological Answer :
- Rh Systems : Prefer 1,4-additions with arylboronic acids, yielding β-aryl products (92% ee).
- Pd Systems : May favor cross-coupling (e.g., Suzuki) at the bromine site.
- Resolution : Use DFT calculations to map transition states and identify steric/electronic factors. Validate with X-ray crystallography of intermediates .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound in kinase inhibition?
- Methodological Answer :
- Synthetic Diversification : Introduce substituents via Suzuki coupling (C-4 Br site) or alkylation (N-methyl group).
- Biological Assays : Test against FGFR1–3 using enzymatic assays (IC₅₀ determination) and cellular models (anti-proliferation in cancer lines).
- SAR Analysis : Correlate logP (HPLC-measured) and steric parameters (molecular volume) with activity .
Q. How can computational modeling predict the reactivity of this compound in ring-expansion reactions?
- Methodological Answer : Use Gaussian or ORCA for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
